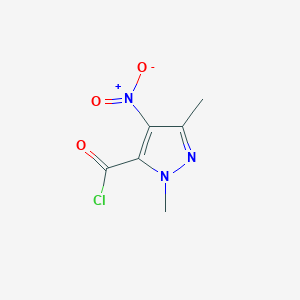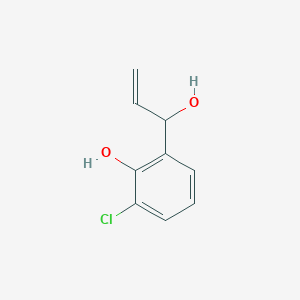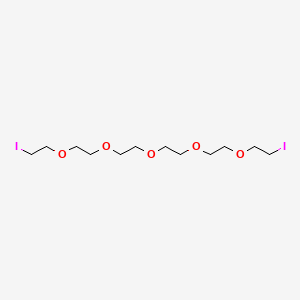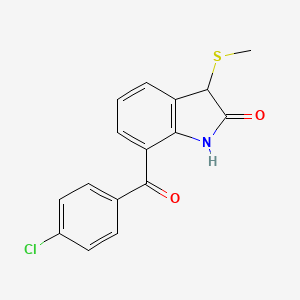
(3-iodopropyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-iodopropyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an iodine atom attached to a propyl group, which is further connected to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-iodopropyl)-1H-indole typically involves the alkylation of indole with 1,3-diiodopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the indole, making it more nucleophilic. The reaction conditions often include heating the mixture to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure, leading to more efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (3-iodopropyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form 1-(3-aminopropyl)-1H-indole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include 1-(3-azidopropyl)-1H-indole, 1-(3-thiocyanatopropyl)-1H-indole, and 1-(3-cyanopropyl)-1H-indole.
Oxidation Reactions: Products include indole-2,3-dione derivatives.
Reduction Reactions: The major product is 1-(3-aminopropyl)-1H-indole.
Aplicaciones Científicas De Investigación
(3-iodopropyl)-1H-indole has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential use as therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (3-iodopropyl)-1H-indole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The indole ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites or receptor binding pockets. This interaction can lead to inhibition or activation of biological pathways, resulting in various pharmacological effects.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-1H-indole: Similar in structure but with a bromine atom instead of iodine.
1-(3-Chloropropyl)-1H-indole: Contains a chlorine atom in place of iodine.
1-(3-Fluoropropyl)-1H-indole: Features a fluorine atom instead of iodine.
Uniqueness: (3-iodopropyl)-1H-indole is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in different binding affinities and selectivities in biological systems.
Propiedades
Fórmula molecular |
C11H12IN |
|---|---|
Peso molecular |
285.12 g/mol |
Nombre IUPAC |
1-(3-iodopropyl)indole |
InChI |
InChI=1S/C11H12IN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2 |
Clave InChI |
XIGPZCRZBBORMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2CCCI |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3-Chloropropyl)-2-furyl]methanol](/img/structure/B8547552.png)

![methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8547558.png)
![1-[5-(Octadecyloxy)thiophen-2-yl]ethan-1-one](/img/structure/B8547565.png)






![5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl-](/img/structure/B8547615.png)
![Pyrido[4,3-d]pyrimidin-4-amine,n-phenyl-](/img/structure/B8547625.png)

